Cas no 94696-53-4 (Morphinan-3,14-diol,17-(cyclopropylmethyl)-4,5-epoxy-6-(fluoro-18F)-, 3-acetate, (5a,6b)- (9CI))

Morphinan-3,14-diol,17-(cyclopropylmethyl)-4,5-epoxy-6-(fluoro-18F)-, 3-acetate, (5a,6b)- (9CI) structure
94696-53-4 structure
Nome del prodotto:Morphinan-3,14-diol,17-(cyclopropylmethyl)-4,5-epoxy-6-(fluoro-18F)-, 3-acetate, (5a,6b)- (9CI)
Numero CAS:94696-53-4
MF:C22H26FNO4
MW:387.444550037384
CID:806864
PubChem ID:5486923

Morphinan-3,14-diol,17-(cyclopropylmethyl)-4,5-epoxy-6-(fluoro-18F)-, 3-acetate, (5a,6b)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Morphinan-3,14-diol,17-(cyclopropylmethyl)-4,5-epoxy-6-(fluoro-18F)-, 3-acetate, (5a,6b)- (9CI)
    • [(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-7-fluoro-4a-hydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl] acetate
    • 3-acetyl-6-deoxy-6-fluoronaltrexone
    • Morphinan-3,14-diol, 17-(cyclopropylmethyl)-4,5-epoxy-6-(fluoro-18F)-, 3-acetate, (5alpha,6beta)-
    • [(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-7-fluoro-4a-hydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate
    • 3-Acetylcyclofoxy
    • DTXSID50241567
    • 94696-53-4
    • Inchi: InChI=1S/C22H26FNO4/c1-12(25)27-16-5-4-14-10-17-22(26)7-6-15(23)20-21(22,18(14)19(16)28-20)8-9-24(17)11-13-2-3-13/h4-5,13,15,17,20,26H,2-3,6-11H2,1H3/t15-,17-,20+,21+,22-/m1/s1
    • Chiave InChI: ZCCDUPABBHUDLO-VSHLJNTCSA-N
    • Sorrisi: CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(CC5)F)O)C=C1

Proprietà calcolate

  • Massa esatta: 387.18458647g/mol
  • Massa monoisotopica: 387.18458647g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 4
  • Complessità: 685
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 59Ų
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited